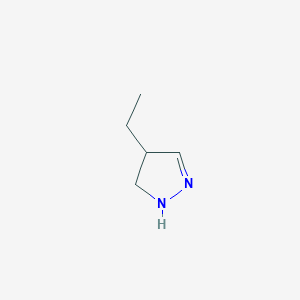

4-ethyl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

4-ethyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C5H10N2/c1-2-5-3-6-7-4-5/h3,5,7H,2,4H2,1H3 |

InChI Key |

PURFAFFESWRIKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydro 1h Pyrazoles

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazoline rings, involving the formation of the heterocyclic system through the reaction of two or more molecules with the elimination of a small molecule, such as water.

Reactions of Hydrazines with α,β-Unsaturated Carbonyl Compounds

One of the most traditional and widely used methods for synthesizing 4,5-dihydro-1H-pyrazoles is the reaction between hydrazines and α,β-unsaturated carbonyl compounds like chalcones and enones. chim.itresearchgate.net This reaction proceeds via an initial Michael addition of the hydrazine (B178648) to the β-position of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. researchgate.net The reaction conditions can be varied, and it is a versatile method for producing a wide array of substituted pyrazolines. researchgate.netscispace.com

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are valuable precursors in the formation of various heterocycles, including 4,5-dihydro-1H-pyrazoles, through their reaction with binucleophiles. scispace.com The synthesis of pyrazoline derivatives from chalcones by refluxing with reagents like 2,4-dinitro phenyl hydrazine in ethanol (B145695) is a well-established procedure. derpharmachemica.com The process involves the cyclization of substituted chalcone derivatives to yield the corresponding pyrazoline. derpharmachemica.comrevistabionatura.org

| Reactant A | Reactant B | Product | Key Features |

| Hydrazine Hydrate (B1144303) | α,β-Unsaturated Carbonyls (e.g., Chalcones) | 4,5-Dihydro-1H-pyrazole | Common, versatile method. chim.itresearchgate.net |

| Phenylhydrazine | Chalcone | N-Phenyl-4,5-dihydro-1H-pyrazole | Introduces a phenyl substituent at the N1 position. |

| Thiosemicarbazide | Chalcone | N-Thiocarbamoyl-4,5-dihydro-1H-pyrazole | Incorporates a thiourea moiety. researchgate.net |

Condensation with Propargyl Alcohols and Derivatives

More recent synthetic strategies have utilized propargyl alcohols and their derivatives as precursors for pyrazole (B372694) synthesis. One such method involves a one-pot synthesis from propargyl alcohols via the cyclocondensation of in situ-generated α-iodo enones/enals with hydrazine hydrate. researchgate.net This transformation can be catalyzed by Bi(OTf)₃ and proceeds through a sequential iodo-intercepted Meyer-Schuster rearrangement, cyclocondensation, and subsequent iodine elimination. researchgate.net

Another approach involves the direct hydrazination of propargyl alcohols with p-tosyl hydrazide in the presence of catalysts like Sc(OTf)₃ or La(OTf)₃. nih.gov The resulting propargyl hydrazides can then be converted into N-tosyl or N-H pyrazoles. nih.gov Furthermore, an acid-catalyzed one-step hydrazination/cyclization of propargyl alcohols can directly yield pyrazoles in high yields. nih.gov

| Reactant A | Reactant B | Catalyst | Product |

| Propargyl Alcohol | Hydrazine Hydrate | Bi(OTf)₃ / NIS | Substituted Pyrazole |

| Propargyl Alcohol | p-Tosyl Hydrazide | Sc(OTf)₃ or La(OTf)₃ | N-Tosyl or N-H Pyrazole |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including the 4,5-dihydro-1H-pyrazole core. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. wikipedia.orgnih.gov

Nitrile Imines with Alkenes and Substituted Olefins

The [3+2] cycloaddition of nitrile imines with alkenes is a classic and effective route to pyrazolines. nih.gov Nitrile imines are highly reactive 1,3-dipoles that can be generated in situ from various precursors, most commonly from hydrazonoyl halides via base-promoted dehydrohalogenation or through the thermal or photoinduced decomposition of tetrazoles. chim.itnih.gov The reaction of these nitrile imines with a wide range of alkenes and substituted olefins provides access to a diverse library of pyrazoline derivatives. nih.govresearchgate.net The cycloaddition generally proceeds with high regioselectivity, where the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond. nih.gov

| 1,3-Dipole Source | Dipolarophile | Product | Key Features |

| Hydrazonoyl Halides | Alkenes | Substituted Pyrazoline | Base-promoted in situ generation of nitrile imine. nih.gov |

| Tetrazoles | Alkenes | Substituted Pyrazoline | Thermal or photoinduced generation of nitrile imine. chim.it |

| Trifluoroacetonitrile imines | Enones | trans-5-Acyl-pyrazoline | Fully regio- and diastereoselective. researchgate.net |

Diazo Compounds in Cycloaddition Pathways

Diazo compounds are versatile reagents in organic synthesis and serve as precursors for 1,3-dipoles in cycloaddition reactions to form pyrazoles and their dihydro derivatives. nih.govrsc.org The 1,3-dipolar cycloaddition of diazo compounds to the C=C bonds of olefins leads to the formation of 3H-4,5-dihydropyrazoles, also known as 1-pyrazolines. researchgate.net While some of these initial cycloadducts are stable and can be isolated, many undergo rapid tautomerization to the more stable 1H-4,5-dihydropyrazoles (2-pyrazolines). researchgate.netenamine.net The reaction of α-diazo ketones with enones, for instance, can produce 3,5-diacyl-4,5-dihydro-1H-pyrazoles. acs.org

| Diazo Compound | Dipolarophile | Initial Product | Final Product (after tautomerization) |

| Diazomethane | Activated Alkenes | 1-Pyrazoline | 2-Pyrazoline (B94618) |

| α-Diazoacetophenone | Methyl Vinyl Ketone | 3-Benzoyl-5-acetyl-4,5-dihydro-1H-pyrazole | - |

| α-Diazosulfoximines | Alkynes | Pyrazolesulfoximine | - |

Azoalkenes and Ylide-Based Strategies

While less common, strategies involving azoalkenes and ylides also contribute to the synthesis of pyrazoline systems. Azoalkenes can participate in cycloaddition reactions to form pyrazole derivatives. Additionally, ylide-based strategies can be employed in various annulation reactions to construct the heterocyclic ring. For example, in situ formed 1,2-diaza-1,3-dienes have been used in formal [4+1]-annulation reactions with fluorinated sulfur ylides to generate pyrazoline structures. researchgate.net

Transition Metal-Catalyzed Syntheses

The synthesis of 4,5-dihydro-1H-pyrazoles has been significantly advanced through the use of transition metal catalysts. Metals such as palladium, copper, and iron have been employed to catalyze various cyclization, cross-coupling, and cascade reactions, providing efficient pathways to this important heterocyclic system. These methods are valued for their high functional group tolerance, reaction efficiency, and the ability to control stereochemistry.

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including dihydropyrazoles. rsc.orgnih.govumich.edu Its versatility allows for a range of transformations, from direct carboamination reactions to complex cascade sequences, enabling the construction of the pyrazole ring with diverse substitutions.

A highly efficient strategy for the synthesis of dihydropyrazoles involves the palladium-catalyzed carboamination reaction of β,γ-unsaturated hydrazones with alkenyl and aryl halides. rsc.org This methodology is notable for the simultaneous formation of both a C-C and a C-N bond in a single step, providing a practical route to variously substituted dihydropyrazoles with good yields and broad functional group tolerance. rsc.orgresearchgate.net The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or alkenyl halide, followed by carbopalladation of the alkene in the hydrazone. Subsequent intramolecular C-N bond formation and reductive elimination yield the dihydropyrazole product and regenerate the Pd(0) catalyst. rsc.org

Another approach involves a ligand-free, palladium-catalyzed aminoarylation of the unactivated alkenes in β,γ-unsaturated hydrazones using diaryliodonium salts. This protocol efficiently forms C(sp³)–N and C(sp³)–C(sp²) bonds under mild conditions without the need for an external oxidant. acs.org

| Alkenyl Hydrazone Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Ac, R=Ph | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 85 | rsc.org |

| N-Ac, R=4-MeO-Ph | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 82 | rsc.org |

| N-Ac, R=4-Cl-Ph | 1-Iodo-4-chlorobenzene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 78 | rsc.org |

| N-Ac, R=2-thienyl | 2-Iodothiophene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 75 | rsc.org |

Palladium-catalyzed cascade reactions that involve heterocyclization and carbonylation steps provide direct access to functionalized dihydropyrazoles. One such method is the heterocyclization/carbonylation of β,γ‐unsaturated N‐tosyl hydrazones using alcohols as feedstock, which affords dihydropyrazole-esters in moderate to excellent yields. researchgate.net This cascade reaction encompasses the formation of three new bonds. researchgate.net

A related cascade process involves the heterocyclization/carbonylation/arylation of β,γ-unsaturated N-Ts hydrazones with commercially available arylboronic acids. This reaction produces 2-pyrazoline-ketone derivatives, expanding the toolbox for creating diverse N-N-heterocycles. researchgate.net

| Hydrazone Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Ts, R=Ph | Methanol | Pd(OAc)₂ / Xantphos | Ester | 92 | researchgate.net |

| N-Ts, R=Ph | Ethanol | Pd(OAc)₂ / Xantphos | Ester | 88 | researchgate.net |

| N-Ts, R=Ph | Phenylboronic acid | Pd(OAc)₂ / dppf | Ketone | 78 | researchgate.net |

| N-Ts, R=4-Me-Ph | 4-Tolylboronic acid | Pd(OAc)₂ / dppf | Ketone | 75 | researchgate.net |

The first palladium-catalyzed asymmetric alleneamination of β,γ-unsaturated hydrazones with propargylic acetates has been developed as an efficient protocol for synthesizing chiral dihydropyrazoles. nih.gov This method allows for the installation of various multisubstituted allene groups onto the dihydropyrazole core in good yields and with excellent enantioselectivities. The reaction demonstrates a broad substrate scope and can be scaled up easily, operating under mild conditions. nih.gov The stereoselective control is achieved through the use of a chiral sulfinamide phosphine ligand (Xu-Phos). nih.gov

| Hydrazone Substrate (R¹) | Propargylic Acetate (B1210297) (R²) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ph | Ph | Pd₂(dba)₃ / Xu-Phos-5 | 85 | 96 | nih.gov |

| 4-MeO-Ph | Ph | Pd₂(dba)₃ / Xu-Phos-5 | 88 | 97 | nih.gov |

| 4-F-Ph | 4-Me-Ph | Pd₂(dba)₃ / Xu-Phos-5 | 82 | 95 | nih.gov |

| 2-Naphthyl | Cy | Pd₂(dba)₃ / Xu-Phos-5 | 78 | 94 | nih.gov |

Copper-Catalyzed Methodologies (e.g., Oxyamination, Cycloaddition)

Copper catalysts offer an abundant and cost-effective alternative to palladium for the synthesis of dihydropyrazoles. These methodologies often proceed via different mechanistic pathways, including radical-mediated processes and cycloadditions.

An efficient aerobic copper(I)-catalyzed oxyamination of β,γ-unsaturated hydrazones has been developed for the synthesis of dihydropyrazole derivatives. acs.orgnih.govacs.org This one-pot process utilizes dioxygen as a sustainable sacrificial oxidant. acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through a single electron transfer pathway. acs.org

Copper is also utilized in asymmetric [4+1] cycloaddition reactions. The copper-catalyzed reaction of in situ generated azoalkenes and sulfur ylides provides an effective method for constructing chiral dihydropyrazoles. thieme-connect.com This transformation is scalable and produces chiral products in good yields with high levels of asymmetric induction. thieme-connect.com

| Azoalkene Precursor (R¹) | Sulfur Ylide (R²) | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Ph | COOEt | Cu(OTf)₂ / (R)-Tol-BINAP | 89 | 91:9 | thieme-connect.com |

| 4-Br-Ph | COOEt | Cu(OTf)₂ / (R)-Tol-BINAP | 92 | 92:8 | thieme-connect.com |

| 4-NO₂-Ph | COOEt | Cu(OTf)₂ / (R)-Tol-BINAP | 85 | 93:7 | thieme-connect.com |

| 4-MeO-Ph | COOEt | Cu(OTf)₂ / (R)-Tol-BINAP | 94 | 91:9 | thieme-connect.com |

Iron-Catalyzed Transformations

Iron, being highly abundant, inexpensive, and environmentally benign, represents an ideal alternative to precious metal catalysts. researchgate.net An iron(II)-catalyzed cascade reaction has been developed for the synthesis of nitrated dihydropyrazoles. nih.govresearchgate.net This method involves the nitrification and C-H activation/cyclization of (E)-N-allyl-N'-benzylidenebenzenesulfonohydrazide and cobalt nitrate. The reaction is noted for its operational convenience. nih.gov

| Hydrazone Substrate | Nitrating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-N-allyl-N'-benzylidene- benzenesulfonohydrazide | Cobalt nitrate | Fe(OTf)₂ | DCE | 85 | nih.gov |

| (E)-N-allyl-N'-(4-methylbenzylidene)- benzenesulfonohydrazide | Cobalt nitrate | Fe(OTf)₂ | DCE | 82 | nih.gov |

| (E)-N-allyl-N'-(4-chlorobenzylidene)- benzenesulfonohydrazide | Cobalt nitrate | Fe(OTf)₂ | DCE | 78 | nih.gov |

Metal-Free and Organocatalytic Approaches

In recent years, there has been a significant shift towards metal-free and organocatalytic synthetic methods to avoid the environmental and economic issues associated with metal catalysts. An efficient, metal-free approach for synthesizing pyrazoles involves the use of aldehyde hydrazones and acetylenic esters. researchgate.net This method allows for the creation of a diverse library of molecules with a wide range of functional groups. researchgate.net

Organocatalysis has also emerged as a powerful tool. For instance, a one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has been developed using a secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, yielding products with excellent enantioselectivities. nih.gov Another approach established a straightforward methodology for the synthesis of 4,5-dihydro-1H-pyrazole and its derivatives using chalcones and hydrazines in ethanol under 20W CFL irradiation, utilizing the water-soluble and metal-free organocatalyst Rhodamine B. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 4,5-dihydro-1H-pyrazoles to create more environmentally benign processes.

Microwave-assisted synthesis has become a popular technique due to its ability to dramatically reduce reaction times and improve yields. scielo.br For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved in just 4 minutes with yields between 82-96% under microwave irradiation at 70°C. dergipark.org.trijpsjournal.com In another study, a series of 4,5-dihydro-1H-pyrazoles were prepared using an efficient microwave-assisted method, leading to the identification of selective COX-1 inhibitors. shd-pub.org.rsshd-pub.org.rs Solvent-free microwave-assisted reactions have also been developed, further enhancing the green credentials of this method. scielo.brmdpi.com The use of microwave irradiation often leads to cleaner reactions with easier work-up procedures compared to conventional heating methods. scielo.br

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Enones and Semicarbazide Hydrochloride | 100 W, 70°C, 2.2 bar, Methanol/Water | 4 min | 82-96% | dergipark.org.tr |

| Chalcones and Hydrazine Hydrate | Solvent-free | N/A | Improved yields | scielo.br |

| Chalcone and Phenylhydrazine | Ethanol, reflux | N/A | High | shd-pub.org.rs |

Ultrasound irradiation is another green technique that accelerates chemical reactions. The synthesis of various 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been achieved rapidly and cleanly in ethanol under ultrasonic irradiation. nih.gov This method offers several advantages, including simple work-up procedures, shorter reaction times (2–20 minutes), and good yields (65%–80%). mdpi.comresearchgate.net The synthesis of pyrazoline derivatives from chalcones using ultrasound highlights a sustainable and environmentally friendly approach that significantly reduces energy consumption, reaction times, and solvent usage by eliminating the need for conventional heating. nih.gov Similarly, novel 2-(pyrazol-1-yl)pyrimidine derivatives were obtained in excellent purity without the need for chromatography or recrystallization through ultrasound-promoted cyclocondensation. plu.mx

| Derivative | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,3-diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles | Ethanol or Methanol/Acetic Acid | 2-20 min | 65-80% | mdpi.comresearchgate.net |

| 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | Ethanol | Rapid | N/A | nih.gov |

| Phenylurenyl pyrazolines | N/A | 25 min | 64-82% | nih.gov |

Conducting reactions in the absence of volatile organic solvents or in aqueous media is a cornerstone of green chemistry. An efficient, rapid, and green synthesis of pyrazolines has been reported under solvent-free conditions using scandium triflate [Sc(OTf)3] as a catalyst, achieving yields of 74-92% in just 5 minutes. tandfonline.com Mechanochemical ball milling has also been employed for the one-pot, solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine. semanticscholar.org

Aqueous medium synthesis is also a viable green alternative. A four-component reaction for synthesizing 6-amino-3-methyl-4-aryl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported in an aqueous medium using cetyltrimethylammonium chloride (CTACl). tandfonline.com Similarly, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water provides a straightforward and sustainable route to 1-H-pyrazole derivatives. longdom.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient as they combine several reaction steps into a single operation, saving time, energy, and resources. nih.gov The Hantzsch reaction, a classic multicomponent synthesis, has been used to prepare pyridines that serve as precursors for 4,5-dihydro-1H-pyrazole derivatives. scispace.com

Several MCRs have been developed for the synthesis of complex pyrazole-containing scaffolds. A four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in water can produce 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov Another one-pot, four-component reaction using Ba(OH)2 as a catalyst in refluxing water has been reported for the synthesis of 3-methyl-4-aryl-4,5-dihydro-1H-pyrano[2,3-c]pyrazol-6-ones. tandfonline.com Heteropolyacids have also been used as catalysts for rapid, one-pot, four-component synthesis of pyranopyrazoles under solvent-free conditions. semanticscholar.org These strategies offer significant advantages in terms of operational simplicity and atom economy.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for producing specific isomers of biologically active molecules. An N-heterocyclic carbene (NHC)-organocatalyzed enantioselective annulation reaction of pyrazolones with α,β-unsaturated aldehydes has been developed to afford dihydropyranone-fused pyrazoles with good enantiomeric ratios. acs.org

The synthesis of molecules with a 4,5-dihydro-1H- nih.govmdpi.comtandfonline.com-triazoline core, which is structurally related to pyrazolines, has been achieved stereoselectively by reacting Schiff bases with hydrazonyl chlorides. mdpi.com Chiral resolution and the use of chiral auxiliaries or catalysts are common strategies to obtain enantiomerically pure compounds. mdpi.com Computational docking studies are also employed to understand the binding modes of enantioselective compounds, aiding in the rational design of new stereoselective syntheses. acs.org

Chemical Reactivity and Transformations of 4,5 Dihydro 1h Pyrazoles

Oxidative Aromatization to Pyrazoles

A fundamental transformation of 4,5-dihydro-1H-pyrazoles is their oxidation to the corresponding aromatic pyrazoles. organic-chemistry.org This aromatization process is a crucial step in many synthetic routes to pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry and materials science. acs.orgnih.gov Various oxidizing agents and conditions have been employed to achieve this conversion efficiently.

Common methods for the oxidative aromatization of pyrazolines include:

Bromine: In situ oxidation using bromine can afford a wide variety of pyrazoles in very good yields. organic-chemistry.org

Oxygen/DMSO: A more environmentally friendly approach involves heating pyrazolines in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org

Activated Carbon/O₂: Hantzsch 1,4-dihydropyridines and 1,3,5-trisubstituted pyrazolines can be aromatized with molecular oxygen in the presence of activated carbon, providing excellent yields of the corresponding pyridines and pyrazoles. organic-chemistry.org This method is notable for being environmentally friendly and economical. organic-chemistry.org

Human Hemoglobin (HbA)/H₂O₂: A biomimetic approach utilizing human hemoglobin and hydrogen peroxide in a phosphate (B84403) buffer can efficiently catalyze the oxidative aromatization of pyrazolines. nih.gov This system mimics the metabolic pathways of certain drugs in the liver. nih.gov

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): DDQ is an effective reagent for the oxidation of dihydropyrazoles to pyrazoles. acs.org

The mechanism of oxidative aromatization generally involves the removal of two hydrogen atoms from the C4 and C5 positions of the dihydropyrazole ring, leading to the formation of a more stable aromatic system. researchgate.net The choice of oxidant and reaction conditions can be tailored based on the specific substituents present on the pyrazoline ring to achieve optimal yields and selectivity. organic-chemistry.org

Table 1: Reagents for Oxidative Aromatization of 4,5-Dihydro-1H-Pyrazoles

| Oxidizing Agent/System | Description | Reference(s) |

| Bromine | In situ oxidation leading to high yields of various pyrazoles. | organic-chemistry.org |

| Oxygen/DMSO | A benign method involving heating in DMSO under an oxygen atmosphere. | organic-chemistry.orgorganic-chemistry.org |

| Activated Carbon/O₂ | An environmentally friendly and economical method using activated carbon and molecular oxygen. | organic-chemistry.org |

| Human Hemoglobin (HbA)/H₂O₂ | A biomimetic system that mimics metabolic oxidation. | nih.gov |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | An effective reagent for the dehydrogenation of dihydropyrazoles. | acs.org |

Functionalization Reactions at Ring Positions

The 4,5-dihydro-1H-pyrazole ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents at its carbon and nitrogen atoms. These modifications are instrumental in tuning the chemical and biological properties of the resulting molecules.

Direct C-H functionalization of the pyrazoline ring is a powerful strategy for introducing new chemical bonds in an atom-economical manner. While the field is still evolving, some methods have been developed for the derivatization of the pyrazoline moiety. For instance, the presence of a nitro group in the molecule can enhance its antibacterial activity. scispace.com

The pyrazole ring system, being aromatic, can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the ring and the substituents already present. nih.gov For example, pyrazolotriazolopyrimidines undergo electrophilic substitution reactions such as bromination, iodination, and nitration. mdpi.com The pyrazole ring proton signals in the 1H-NMR spectra confirm the position of substitution. mdpi.com

The synthesis of 4-iodopyrazoles can be achieved through the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. acs.org This reaction tolerates a wide range of functional groups. acs.org Furthermore, a series of C-4 thio/selenocyanated pyrazoles have been synthesized via a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org

While less common, nucleophilic substitution reactions can also occur on the pyrazoline ring, particularly if it is activated by electron-withdrawing groups or by conversion to a pyrazolium (B1228807) salt.

The nitrogen atoms of the 4,5-dihydro-1H-pyrazole ring, particularly the N1 atom, are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are crucial for introducing a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds. tandfonline.comnih.gov

N-acylation is a common transformation. For example, pyrazolines can be acylated with carboxylic acids, often without the need for activating agents or catalysts. tandfonline.com The reaction of pyrazolines with acetic acid at elevated temperatures can produce N-acetyl pyrazolines in high yields. tandfonline.com Similarly, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and evaluated for their biological activities. tandfonline.com The synthesis of 1-acetyl pyrazoline derivatives can also be achieved through a solvent-free cyclization cum acetylation of aryl chalcones with hydrazine (B178648) hydrate (B1144303) and acetic anhydride. researchgate.net

Table 2: Functionalization Reactions of the Pyrazoline Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| N-Acylation | Carboxylic acids (e.g., acetic acid), reflux | N-Acyl pyrazolines | tandfonline.com |

| N-Acylation | Hydrazine hydrate, acetic anhydride, SiO₂-H₂SO₄ catalyst | 1-Acetyl pyrazolines | researchgate.net |

| Electrophilic Iodination | Molecular iodine, sodium bicarbonate | 4-Iodopyrazoles | acs.org |

| Electrophilic Thio/Selenocyanation | NH₄SCN/KSeCN, PhICl₂ | C-4 Thio/selenocyanated pyrazoles | beilstein-journals.org |

Ring Contraction and Expansion Reactions

The pyrazoline ring can undergo rearrangement reactions leading to either ring contraction or expansion, providing access to different heterocyclic systems. For instance, an unexpected ring-opening of pyrazolines with activated alkynes has been reported to yield 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. rsc.org This transformation proceeds without a catalyst and involves the elimination of styrene (B11656) or ethylene. rsc.org

Conversely, ring expansion of pyrazoles to 1,2-dihydropyrimidines can be achieved through a Rh(II)-catalyzed reaction with diazocarbonyl compounds. acs.org This reaction represents a novel carbenoid insertion into an N–N bond. acs.org While this example starts from a pyrazole, it highlights the potential for ring expansion in related five-membered nitrogen heterocycles.

Cycloaddition Reactions Involving Dihydropyrazoles as Substrates (e.g., Aza-Diels-Alder Reactions)

4,5-Dihydro-1H-pyrazoles can participate as substrates in cycloaddition reactions. The double bond within the pyrazoline ring can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

A notable example is the 1,3-dipolar cycloaddition of nitrile imines with alkenes to form pyrazolines. acarindex.com In some cases, the initially formed pyrazoline can undergo further reactions. For instance, the reaction of benzofuran-derived azadienes with nitrile imines can lead to either highly functionalized pyrazoles through a tandem [3 + 2] cycloaddition/ring-opening rearrangement or to spiro-pyrazolines, depending on the substrate. acs.org

Hydrazones can also serve as substrates for cycloaddition reactions, leading to the formation of pyrazolines and pyrazoles. researchgate.net The cycloaddition of nitrile imines to the exocyclic C=C bond of 5-methylidenhydantoin proceeds regioselectively to form a 5-disubstituted pyrazoline ring. researchgate.net

Mechanistic Investigations of 4,5 Dihydro 1h Pyrazoles Formation and Reactions

Elucidation of Cyclocondensation Reaction Pathways

Cyclocondensation reactions are a fundamental and widely utilized method for synthesizing the 4,5-dihydro-1H-pyrazole ring system. mdpi.comnih.gov The most common pathway involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com For the synthesis of 4-ethyl-4,5-dihydro-1H-pyrazole, the reaction would commence with an α,β-unsaturated aldehyde or ketone bearing an ethyl group at the β-position, such as 2-pentenal, and a hydrazine.

The mechanism proceeds through a two-step sequence:

Michael Addition: The reaction is initiated by a nucleophilic attack of the hydrazine nitrogen atom onto the β-carbon of the unsaturated carbonyl compound. This 1,4-conjugate addition forms a zwitterionic intermediate.

Intramolecular Cyclization and Dehydration: The intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon. This step forms a five-membered heterocyclic ring intermediate, a pyrazolidinol. Subsequent dehydration of this intermediate, often facilitated by acidic or basic conditions, leads to the formation of the double bond within the ring, yielding the stable 4,5-dihydro-1H-pyrazole structure.

| Step | Description | Key Intermediates |

| 1 | Michael Addition | Zwitterionic adduct |

| 2 | Intramolecular Cyclization | Pyrazolidinol derivative |

| 3 | Dehydration | This compound |

Understanding Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile methods for the synthesis of heterocyclic compounds, including pyrazolines. rsc.orgnih.govnih.gov Palladium-catalyzed multicomponent reactions, for instance, can be employed to construct pyrazoline scaffolds from simple starting materials. acs.org A plausible catalytic cycle for the synthesis of a substituted pyrazoline might involve a cascade of reactions such as Heck cyclization, alkyne insertion, and C-H activation. acs.org

A representative palladium-catalyzed cycle for pyrazoline synthesis can be conceptualized as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide.

Carbopalladation: The resulting organopalladium(II) complex coordinates with an appropriately functionalized alkene or alkyne. This is followed by migratory insertion of the π-system into the Pd-C bond.

Cyclization/Annulation: An intramolecular nucleophilic attack by a tethered hydrazine-derived moiety onto the newly formed organopalladium intermediate leads to the formation of the five-membered ring.

Reductive Elimination: The cycle is completed by reductive elimination, which releases the pyrazoline product and regenerates the active Pd(0) catalyst.

These catalytic approaches provide high efficiency and control over the reaction, allowing for the construction of complex molecular architectures under mild conditions. mdpi.com

| Catalyst State | Step in Cycle | Description |

| Pd(0) | Oxidative Addition | Catalyst activation and substrate binding. |

| Pd(II) | Carbopalladation | C-C bond formation. |

| Pd(II) | Cyclization | Ring formation via intramolecular attack. |

| Pd(II) | Reductive Elimination | Product release and catalyst regeneration. |

Analysis of 1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition is one of the most efficient and widely used methods for constructing five-membered heterocyclic rings, including the 4,5-dihydro-1H-pyrazole core. researchgate.nettandfonline.com This reaction involves the concerted addition of a 1,3-dipole (e.g., a diazoalkane or nitrilimine) to a dipolarophile (e.g., an alkene). wikipedia.org To synthesize this compound via this route, a suitable diazo compound would react with 1-butene.

The mechanism of this reaction is typically considered a concerted, pericyclic process that proceeds through a six-electron, aromatic-like transition state, as described by the Huisgen mechanism. wikipedia.org The regioselectivity and reactivity of the cycloaddition are explained by Frontier Molecular Orbital (FMO) theory. The reaction can be classified into three types based on the relative energies of the FMOs of the dipole and dipolarophile:

Type I: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Type II: Both HOMO-LUMO pairs have similar energy gaps, and both interactions contribute significantly.

Type III: The reaction is governed by the interaction between the HOMO of the dipolarophile and the LUMO of the dipole.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the transition state geometries and activation energies, confirming the concerted nature of the cycloaddition and rationalizing the observed regioselectivity. mdpi.com

Studies on Fragmentation and Recombination Processes

The fragmentation of 4,5-dihydro-1H-pyrazoles is often studied using mass spectrometry, which provides insight into the stability of the ring and the preferred cleavage pathways. The molecular ion of a pyrazoline typically undergoes fragmentation through several characteristic routes.

One of the most common fragmentation pathways for pyrazolines is the loss of a nitrogen molecule (N₂). This cycloreversion reaction is analogous to the thermal or photochemical decomposition of these compounds, which often yields cyclopropane derivatives and alkenes. For this compound, fragmentation could lead to the formation of ethylcyclopropane or isomers of pentene following the extrusion of N₂.

Other significant fragmentation patterns observed in the mass spectra of pyrazoles and their derivatives include the cleavage of the C-N and C-C bonds of the ring, leading to various smaller charged and neutral fragments. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazoline ring.

| Fragmentation Pathway | Key Neutral Loss | Resulting Species |

| Cycloreversion | N₂ | Cyclopropane/Alkene radical cation |

| Ring Cleavage | HCN, R-CN | Various acyclic ions |

| Side-chain Loss | Ethyl radical (•C₂H₅) | Pyrazoline cation |

Mechanistic Basis of Regioselectivity and Stereocontrol

Achieving high regioselectivity and stereocontrol is a critical challenge in the synthesis of substituted heterocycles like this compound. The mechanistic basis for this control depends on the chosen synthetic route.

In Cyclocondensation Reactions: The regioselectivity is determined by the initial Michael addition of the hydrazine to the α,β-unsaturated carbonyl compound. For an unsymmetrical hydrazine (e.g., phenylhydrazine), the more nucleophilic nitrogen atom preferentially attacks the β-carbon. The substitution pattern on the carbonyl compound also directs the cyclization, with steric hindrance and electronic effects dictating the regiochemical outcome. nih.govmdpi.com

In 1,3-Dipolar Cycloadditions: Regioselectivity is primarily governed by electronic factors, as rationalized by FMO theory. mdpi.com The interaction between the termini of the dipole and the dipolarophile with the largest orbital coefficients dictates the orientation of the addition and thus the substitution pattern in the final product. Steric effects in the transition state can also play a significant role, favoring the formation of the less hindered regioisomer. organic-chemistry.org

In Metal-Catalyzed Syntheses: The regioselectivity is often controlled by the directing effect of a coordinating group on the substrate or by the inherent steric and electronic biases of the catalytic system. nih.gov For instance, in C-H functionalization reactions, a directing group can position the metal catalyst to act on a specific C-H bond, leading to highly regioselective product formation. rsc.org

Stereocontrol in these reactions can be achieved by using chiral substrates, reagents, or catalysts, which can create a diastereomeric preference in the transition state, leading to the formation of a specific stereoisomer.

Investigations into Electron-Transfer Mechanisms

Electron-transfer processes are fundamental to the redox chemistry of 4,5-dihydro-1H-pyrazoles. A key reaction is their oxidation to the corresponding aromatic pyrazoles. Mechanistic studies have shown that this transformation can proceed via a light-induced or thermal electron-transfer mechanism. researchgate.net

A proposed mechanism for the oxidation involves the following steps:

Single Electron Transfer (SET): The pyrazoline acts as an electron donor, transferring a single electron to an acceptor (e.g., a photosensitizer or a chemical oxidant like tetrabutylammonium peroxydisulfate). This results in the formation of a pyrazoline radical cation.

Proton Transfer: The radical cation intermediate undergoes deprotonation, typically from a carbon atom adjacent to a nitrogen, to form a pyrazolinyl radical.

Second Electron Transfer/Oxidation: The pyrazolinyl radical is then oxidized in a second step (either by another electron transfer or by reaction with another oxidant molecule) to form a pyrazolenium cation.

Final Deprotonation: Loss of a final proton from the pyrazolenium cation yields the stable, aromatic pyrazole (B372694) product.

Computational studies support this mechanism, indicating that the rate of the reaction is influenced by the electronic properties of substituents on the pyrazoline ring. researchgate.net Electron-donating groups increase the electron density on the ring, facilitating the initial electron transfer and accelerating the oxidation rate.

Theoretical and Computational Studies of 4,5 Dihydro 1h Pyrazoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. For pyrazole (B372694) derivatives, a variety of methods are employed to model their behavior at the atomic level. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) has become the predominant computational method for studying pyrazole derivatives due to its favorable balance of accuracy and computational cost. researchgate.nettandfonline.com DFT calculations are used to explore molecular geometry, electronic characteristics, and reactivity. researchgate.netnih.gov The B3LYP functional is a commonly used hybrid functional for these types of studies, often paired with basis sets like 6-311G** or 6-311++G(d,p) to achieve reliable predictions of molecular geometries and energies. researchgate.net DFT is instrumental in calculating the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net Furthermore, DFT calculations enable the mapping of molecular electrostatic potential (MEP) surfaces, which identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Prior to the widespread adoption of DFT, ab initio and semi-empirical methods were frequently used to study pyrazole systems. Ab initio molecular orbital theory, while computationally more demanding than DFT, provides a high level of theoretical accuracy by solving the Schrödinger equation without empirical parameters. rsc.org These methods have been successfully used to investigate properties like tautomeric equilibria in pyrazole derivatives. rsc.org

Semi-empirical methods, such as those included in the MOPAC package, offer a faster, albeit less accurate, alternative by incorporating some experimental parameters into the calculations. rsc.org These methods have been applied to study the tautomerism and basicity of substituted pyrazoles, providing valuable qualitative insights. rsc.org

Analysis of Molecular Structure, Conformation, and Aromaticity

The structure of 4-ethyl-4,5-dihydro-1H-pyrazole, a type of 2-pyrazoline (B94618), is characterized by a five-membered ring containing two adjacent nitrogen atoms and a double bond between one of the nitrogens and a carbon atom. chemicalbook.comwikipedia.org Unlike its aromatic counterpart, pyrazole, the 4,5-dihydro-1H-pyrazole ring is not planar due to the presence of two sp³-hybridized carbon atoms at positions 4 and 5. plutusias.com This saturation breaks the continuous ring of p-orbitals necessary for aromaticity. plutusias.comlibretexts.org

The ethyl group at the C4 position can adopt different conformations, and the pyrazoline ring itself can exhibit a puckered or envelope conformation. Theoretical calculations, particularly using DFT, can determine the most stable conformation by optimizing the molecular geometry to find the lowest energy state. researchgate.net Spectroscopic techniques like 13C NMR, often supported by GIAO/B3LYP calculations, are crucial for characterizing the conformation of such derivatives in detail. researchgate.netnih.gov

Aromaticity is a key concept in heterocyclic chemistry. Aromatic compounds, defined by Hückel's rule (cyclic, planar, fully conjugated, and possessing 4n+2 π electrons), exhibit enhanced stability. libretexts.org this compound does not meet these criteria because the sp³ carbons at C4 and C5 interrupt the cyclic conjugation. plutusias.com Therefore, it is considered a non-aromatic compound, and its chemical properties reflect this, being more akin to a cyclic hydrazone than an aromatic species. chemicalbook.com

Prediction and Characterization of Chemical Reactivity and Stability

Conceptual DFT provides a framework for quantifying the reactivity and stability of molecules using various descriptors. researchgate.net These descriptors are categorized as either global, referring to the molecule as a whole, or local, referring to specific atomic sites within the molecule.

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity because more energy is required to excite an electron to a higher energy state.

Electronegativity (χ): This measures the power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. researchgate.net

The following table presents illustrative global reactivity descriptors for a representative 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative, calculated using DFT, which provides insight into the typical values for this class of compounds.

| Descriptor | Value (eV) |

| E_HOMO | -5.89 |

| E_LUMO | -1.99 |

| Energy Gap (ΔE) | 3.90 |

| Electronegativity (χ) | 3.94 |

| Chemical Hardness (η) | 1.95 |

| Electrophilicity Index (ω) | 3.98 |

| Data is for an illustrative 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative and serves as a representative example for the pyrazoline class. |

Local reactivity descriptors help to identify the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function is a central concept in conceptual DFT used to describe electron density changes when the total number of electrons in a molecule is altered. wikipedia.org It allows for the prediction of sites for nucleophilic attack (where f+(r) is large), electrophilic attack (where f-(r) is large), and radical attack (where f0(r) is large). wikipedia.orgnih.gov The calculation of Fukui functions can be performed analytically within DFT, providing a rigorous method to pinpoint atomic sites prone to reaction. nih.gov For this compound, one would expect the imine nitrogen and the adjacent sp² carbon to be key reactive sites.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for understanding intermolecular interactions and predicting reactivity. researchgate.netresearchgate.net The map uses a color scale to denote different regions of charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For a pyrazoline, this would likely be concentrated around the nitrogen atoms. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. For this compound, an MEP map would visualize the electron-rich nature of the nitrogen atoms, highlighting them as primary sites for interactions like hydrogen bonding. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms involved in the synthesis of 4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines). These studies provide detailed insights into the energy landscapes, transition state geometries, and the factors governing stereoselectivity and regioselectivity.

The formation of the pyrazoline ring often proceeds through a [3+2] cycloaddition reaction. Theoretical studies have elucidated the energy profiles of these reactions, identifying the transition states and intermediates. For instance, DFT calculations have been employed to study the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, which yields bicyclic pyrazolines. These calculations helped to explain the origins of the observed stereoselectivity, where the silyloxy group is either syn or anti to the newly formed pyrazoline ring. researchgate.net

In the synthesis of pyrazolines from β-amino ketones and phenyl hydrazine (B178648), the reaction mechanism involves the formation of an imine intermediate, followed by the intramolecular cyclization where the aryl-substituted nitrogen attacks the beta carbon. nih.gov Computational models can also predict the likelihood of alternative reaction pathways, such as the reverse reaction that could lead to different regioisomers. nih.gov

Furthermore, Molecular Electron Density Theory (MEDT) has been used to analyze unexpected reaction outcomes. For example, in the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine, MEDT studies showed that while two [3+2] cycloaddition pathways were kinetically feasible, the formation of a specific pyrazoline was more probable. nih.gov This highlights the predictive power of computational methods in understanding complex reaction pathways.

Table 1: Computational Methods in Pyrazoline Reaction Analysis

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of stereoselectivity in intramolecular [3+2] cycloadditions. researchgate.net | Provides energy profiles and transition state geometries to explain syn/anti product formation. researchgate.net |

| DFT | Investigation of pyrazoline formation from β-amino ketones. nih.gov | Details the imine intermediate and subsequent cyclization steps. nih.gov |

| Molecular Electron Density Theory (MEDT) | Analysis of regioselectivity in [3+2] cycloaddition reactions. nih.gov | Explains the formation of unexpected pyrazole products through unstable pyrazoline intermediates. nih.gov |

Simulation of Spectroscopic Properties for Structural Assignment and Verification

Computational simulations of spectroscopic data are crucial for the accurate structural assignment and verification of newly synthesized 4,5-dihydro-1H-pyrazole derivatives. Methods like DFT and Time-Dependent DFT (TD-DFT) are used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. jocpr.comnih.govresearchgate.net

The calculated spectroscopic data are often compared with experimental results to confirm the molecular structure. For instance, in the characterization of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level were used to predict its geometry and vibrational frequencies. The close agreement between the calculated and experimental IR spectra supported the proposed structure. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data to confirm structural assignments. researchgate.netnih.gov

TD-DFT calculations are particularly useful for understanding the electronic transitions observed in UV-Vis spectra. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, such as n → π* and π → π*. researchgate.netpsu.edu For example, in a study of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, TD-DFT was used to establish the electronic transitions of the molecule, and the theoretical band gap was calculated to be 4 eV, indicating a stable and reactive molecule. researchgate.net The comparison between experimental and theoretical UV-Vis spectra helps to confirm the formation of the desired product and understand its electronic properties. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazoline Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) | Reference |

| IR (C=N stretching) | 1558-1575 cm⁻¹ | Supported by DFT calculations | nih.gov |

| ¹H NMR (CH₂ protons) | δ 3.18 (dd) | Correlated with GIAO calculations | nih.govresearchgate.net |

| ¹³C NMR (C3 of pyrazoline) | δ ~144 ppm | Correlated with GIAO calculations | nih.govresearchgate.net |

| UV-Vis (λmax) | ~300 nm | Correlated with TD-DFT calculations | researchgate.net |

Computational Investigation of Ligand-Target Chemical Interactions (e.g., Molecular Docking for Binding Site Analysis)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand, such as a 4,5-dihydro-1H-pyrazole derivative, to the active site of a biological target, typically a protein. dntb.gov.uaresearchgate.net This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.govacs.org

Numerous studies have employed molecular docking to investigate the interactions of pyrazoline derivatives with various enzymes and receptors. For example, docking studies on newly synthesized 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the cyclooxygenase-2 (COX-2) enzyme revealed the importance of the pyrazoline ring in the interactions. dntb.gov.uaresearchgate.net These in silico analyses can guide the design of more potent and selective inhibitors. nih.gov

In the context of neurodegenerative disorders, molecular docking has been used to assess the binding affinity of pyrazoline compounds to targets like human acetylcholinesterase (hAChE) and monoamine oxidase B (hMAO-B). nih.govacs.org For instance, a pyrazoline derivative showed a docking score of -9.113 kcal/mol with hMAO-B, indicating a strong binding affinity, which was attributed to interactions like π–π stacking with specific amino acid residues in the active site. nih.gov

The insights gained from molecular docking, such as binding energies and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), are crucial for structure-activity relationship (SAR) studies. tandfonline.com These computational predictions, often followed by in vitro and in vivo testing, accelerate the development of pyrazoline-based therapeutic agents. dntb.gov.uaresearchgate.netresearchgate.net

Table 3: Examples of Molecular Docking Studies on Pyrazoline Derivatives

| Pyrazoline Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| Thiazolyl-pyrazoline analog | hAChE (PDB ID: 6U37) | -6.845 | H-bond with Glu292, π–π stacking with Tyr341 | nih.govacs.org |

| Pyrazoline P08 | hMAO-B (PDB ID: 2BYB) | -9.113 | π–π stacking with Tyr398 | nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivative | BCATm (PDB ID: 2A1H) | -6.898 | Not specified | researchgate.net |

| 4,5-dihydro-1H-pyrazole-1-yl acetate derivative | COX-2 (PDB ID: 3LN1) | Not specified | Interaction with pyrazoline ring | dntb.gov.uaresearchgate.net |

Future Directions in 4,5 Dihydro 1h Pyrazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4,5-dihydropyrazoles has traditionally relied on well-established methods, often involving the condensation of α,β-unsaturated aldehydes or ketones with hydrazines. However, the future of organic synthesis is increasingly geared towards sustainability, efficiency, and atom economy. Researchers are actively pursuing novel synthetic strategies that are not only more environmentally friendly but also provide access to a wider diversity of molecular architectures.

Recent advancements include the development of one-pot synthesis protocols from readily available starting materials like alkynes and hydrazines, promoted by visible light. mdpi.com Another innovative and efficient method involves the base-induced isomerization of propargyl alcohols followed by the cyclization of α,β-unsaturated hydrazones. nih.gov The use of catalysts such as nano-ZnO and cetyltrimethylammonium bromide (CTAB) under ultrasonic irradiation has also been shown to facilitate high-yielding and convenient syntheses of 4,5-dihydropyrazole derivatives. mdpi.com These methods often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

A significant area of future development lies in the realm of "green chemistry." This includes the use of water as a solvent, microwave-assisted synthesis, and the development of catalytic, enantioselective methods to produce chiral 4,5-dihydropyrazoles with high stereocontrol. The principles of sustainable by-design, which have been applied to agricultural chemicals through cocrystallization, could also be extended to the synthesis of 4,5-dihydropyrazole derivatives to enhance their properties and reduce environmental impact. rsc.org

Exploration of Unprecedented Reactivity Patterns and Transformations

While the synthesis of the 4,5-dihydropyrazole core is well-documented, the exploration of its latent reactivity remains a fertile ground for discovery. These electron-rich nitrogen heterocycles are known to undergo reduction to form pyrazolidines or oxidation to generate colored species. tandfonline.com However, future research will likely focus on uncovering more subtle and unprecedented transformations.

This includes investigating the regioselective functionalization of the dihydropyrazole ring at various positions, which could lead to the generation of novel derivatives with unique substitution patterns. The development of new catalytic systems could unlock previously inaccessible reaction pathways, allowing for the controlled introduction of functional groups. For instance, the fluorination of enones, which are precursors to pyrazolines, has been demonstrated using reagents like xenon difluoride, opening avenues for the synthesis of fluorinated 4,5-dihydropyrazoles. mdpi.com Understanding and harnessing the reactivity of the conjugated –N1–N2–C3– system within the ring will be crucial for designing novel transformations. tandfonline.com

Advanced Computational Modeling for De Novo Design and Property Prediction

The synergy between experimental and computational chemistry is set to revolutionize the design of novel 4,5-dihydropyrazole-based molecules. Advanced computational modeling, particularly de novo design, will play a pivotal role in the rational design of compounds with specific, pre-determined properties. nih.govmdpi.com

De novo design algorithms can generate novel molecular structures from scratch, unconstrained by existing chemical space. mdpi.com These methods, which can be either structure-based or ligand-based, will allow researchers to design 4,5-dihydropyrazole derivatives tailored to bind to specific biological targets with high affinity and selectivity. mdpi.com Computational tools are already being used to perform docking simulations to understand the binding modes of 4,5-dihydropyrazole derivatives with protein targets, such as the BRAF(V600E) kinase. nih.gov

Future developments will likely involve the use of machine learning and artificial intelligence to build more accurate predictive models for various properties, including biological activity, pharmacokinetics, and toxicity. mdpi.comnih.gov These in silico models will accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. The ability to computationally design and predict the properties of novel 4,5-dihydropyrazole derivatives represents a significant step towards a more efficient and targeted drug discovery pipeline. nobelprize.org

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new bioactive 4,5-dihydropyrazoles has often been the result of screening compound libraries. nih.gov The future of this discovery process lies in the seamless integration of high-throughput screening (HTS) with automated synthesis platforms. This powerful combination will enable the rapid synthesis and evaluation of vast libraries of 4,5-dihydropyrazole derivatives.

Automated synthesis platforms can be programmed to generate a diverse range of compounds by systematically varying the substituents on the 4,5-dihydropyrazole scaffold. These libraries can then be directly subjected to HTS assays to identify "hits" with desired biological activities. The lead-optimization of 4,5-dihydropyrazoles as RIP1 kinase inhibitors, which started from a high-throughput screen, exemplifies the power of this approach. nih.gov

The data generated from HTS can then be fed back into computational models to refine the design of the next generation of compounds, creating a closed-loop discovery cycle. This integration will not only accelerate the pace of discovery but also allow for a more systematic exploration of the chemical space around the 4,5-dihydropyrazole core.

Applications as Chemical Probes in Mechanistic Biology (focus on chemical interactions)

Beyond their therapeutic potential, 4,5-dihydropyrazoles are emerging as valuable tools for dissecting complex biological processes at the molecular level. Their ability to be functionalized with various substituents makes them ideal candidates for the development of chemical probes. These probes can be designed to interact with specific biomolecules, such as proteins or enzymes, and can be used to study their function in a cellular context.

For example, 4,5-dihydropyrazole derivatives have been designed as inhibitors of neuronal nitric oxide synthase (nNOS), providing insights into the role of this enzyme in neuroprotection. researchgate.net Similarly, their activity as monoamine oxidase (MAO) inhibitors has been explored. nih.gov By designing probes with specific chemical reactivity, researchers can investigate the intricate details of ligand-receptor interactions, enzyme inhibition mechanisms, and signaling pathways.

Future research in this area will focus on developing highly selective and potent 4,5-dihydropyrazole-based probes. These probes could be equipped with reporter tags, such as fluorescent dyes or biotin, to allow for the visualization and isolation of their biological targets. The use of these sophisticated chemical tools will undoubtedly deepen our understanding of fundamental biological mechanisms and pave the way for the identification of new therapeutic targets.

Q & A

Q. Advanced SAR Insights

Q. Table 1: Substituent Effects on Cholinesterase Inhibition

| Position | Substituent | IC50 (AChE) | IC50 (BuChE) | Reference |

|---|---|---|---|---|

| 3 | 4-Methoxyphenyl | 0.12 µM | 0.45 µM | |

| 3 | 3,4-Dichlorophenyl | 0.08 µM | 0.32 µM |

What experimental approaches are used to analyze the neuroprotective effects of this compound derivatives?

Q. Methodological Framework

- In vitro models : SH-SY5Y cells exposed to H₂O₂ or Aβ₁₋₄₂ to simulate oxidative stress and neurodegeneration. Cell viability is measured via MTT assay, with derivatives showing 60–80% protection at 10 µM .

- Enzyme kinetics : Lineweaver-Burk plots determine inhibition mechanisms (competitive vs. non-competitive) for acetylcholinesterase (AChE) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS) .

How can researchers address contradictions in reported biological activities of dihydro-pyrazole derivatives?

Q. Analytical Strategies

- Batch-to-batch variability : Ensure purity (>95%) via HPLC and characterize intermediates using NMR and HRMS .

- Biological assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. For example, AChE inhibition assays are sensitive to pH 8.0 ± 0.2 .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or trends in IC50 values .

What computational tools are recommended for studying the fluorescence properties of this compound derivatives?

Q. Advanced Methodological Tools

- TD-DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts excitation/emission wavelengths. Derivatives with furan substituents show λem = 450–470 nm .

- Crystallographic software : SHELXL refines crystal structures to correlate π-π stacking with fluorescence quantum yield (e.g., Φ = 0.45 for Ag⁺ detection) .

How do multi-target-directed ligands (MTDLs) based on this scaffold address Alzheimer’s disease pathogenesis?

Q. Multi-Target Mechanisms

- Dual inhibition : Derivatives simultaneously inhibit AChE (IC50 < 1 µM) and Aβ aggregation (40–60% reduction at 10 µM) .

- Oxidative stress mitigation : Activation of Nrf2 pathway upregulates antioxidant genes (e.g., HO-1, NQO1), reducing ROS levels by 50% in neuronal cells .

Q. Table 2: Key Multi-Target Activities

| Activity | Assay Result | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 0.15 µM | |

| Aβ Anti-Aggregation | 55% reduction | |

| Neuroprotection (H₂O₂) | 75% cell viability |

What are the challenges in optimizing this compound derivatives for in vivo studies?

Q. Key Challenges & Solutions

- Low bioavailability : Introduce hydrophilic groups (e.g., -COOH) at position 5 to enhance solubility. Pro-drug strategies (e.g., esterification) improve absorption .

- Metabolic instability : CYP450 profiling (e.g., CYP3A4/2D6) identifies major metabolites. Fluorine substitution reduces hepatic clearance by 30% .

How can crystallography resolve ambiguities in the stereochemistry of dihydro-pyrazole derivatives?

Q. Crystallographic Workflow

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.